N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
Description
N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (N1-C(=O)-C(=O)-N2) functionalized with an ethyl group at the N1 position and a 3-tosyl-1,3-oxazinan-2-ylmethyl substituent at the N2 position. The 3-tosyl group (para-toluenesulfonyl) enhances the compound's stability and may influence its solubility and pharmacokinetic behavior.
Properties
IUPAC Name |
N-ethyl-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-3-17-15(20)16(21)18-11-14-19(9-4-10-24-14)25(22,23)13-7-5-12(2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRRVXHJAFYNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves several steps, typically starting with the preparation of the oxazinan ring. The tosyl group is then introduced through a sulfonation reaction. The final step involves the formation of the oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using reagents like sodium azide or thiols.
Hydrolysis: Acidic or basic conditions can hydrolyze the oxalamide linkage, resulting in the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazinan ring and tosyl group play crucial roles in binding to these targets, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Oxalamides are versatile motifs in medicinal chemistry, polymer science, and materials engineering. Below is a comparative analysis of N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide with key analogues:
Structural and Functional Group Variations
Table 1: Structural Comparison of Selected Oxalamide Derivatives
Key Observations :
- Substituent Impact : The target compound’s 3-tosyl group distinguishes it from halogenated aryl (GMC series) or hydroxyl-terminated (OXA1/OXA2) derivatives. Tosyl groups are electron-withdrawing and may enhance metabolic stability compared to electron-donating groups like methoxy () .
- Conformational Effects : The 1,3-oxazinan ring introduces steric hindrance and rigidity, contrasting with flexible polyether spacers in thermoplastic elastomers () or planar pyridyl groups in coordination polymers ().
Pharmacokinetic and Bioactivity Considerations
- Bioavailability: Oxalamide derivatives like those in exhibit first-order absorption/elimination kinetics.
- Antimicrobial Potential: While GMC derivatives show antimicrobial activity due to halogenated aryl groups, the target’s tosyl moiety may confer different bioactivity profiles, possibly targeting sulfonamide-sensitive pathways .
Table 2: Functional and Application-Based Comparison
| Parameter | Target Compound | GMC Series (Antimicrobial) | OXA1/OXA2 (Polymers) | Bisoxalamide Elastomers |
|---|---|---|---|---|
| Substituents | Tosyl, oxazinan | Halogenated aryl | Hydroxyethyl | Aliphatic spacers + multiple oxalamides |
| Hydrogen Bonding | Moderate (sulfonyl, oxalamide) | Low (aryl dominance) | High (hydroxyl + oxalamide) | Very high (bis/tris motifs) |
| Thermal Stability | Moderate (estimated) | Variable | Low (Tm ~room temp for OXA1) | High (Tm up to 220°C) |
| Bioactivity | Undocumented | Antimicrobial | Non-bioactive (polymer use) | Non-bioactive |
Q & A
Q. What are the optimal synthetic routes for N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxazinan ring via cyclization of a diol with a sulfonamide (e.g., tosyl chloride) under basic conditions (triethylamine) .
- Step 2 : Alkylation of the oxazinan nitrogen using ethyl bromide or similar alkylating agents in anhydrous solvents (e.g., DMF) .
- Step 3 : Oxalamide coupling via activation of oxalic acid derivatives (e.g., EDCI/HOBt) . Optimization : Use Design of Experiments (DOE) to adjust temperature (40–80°C), solvent polarity, and catalyst loading. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent connectivity and stereochemistry. 2D NMR (COSY, HSQC) resolves complex coupling in the oxazinan ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₈N₄O₅S) .
- Infrared Spectroscopy (IR) : Identifies amide (1650–1700 cm⁻¹) and sulfonyl (1150–1300 cm⁻¹) groups .
- HPLC-PDA : Assesses purity (>95%) and detects byproducts .
Q. What in vitro assays are recommended for initial evaluation of its biological activity?
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase targets) using recombinant enzymes .
Q. How can researchers mitigate challenges in purifying this compound due to its complex structure?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities .
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to enhance crystal formation .
- Derivatization : Convert to a stable salt (e.g., hydrochloride) for improved solubility .
Q. What are the key considerations in designing stability studies under varying pH and temperature conditions?
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .
- Analytical Monitoring : Track decomposition via LC-MS and quantify stability-indicating parameters (e.g., t90) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups for bioactivity?
- Substituent Variation : Synthesize analogs with modified ethyl groups (e.g., propyl, cyclopropyl) or tosyl replacements (mesityl, 4-fluorophenyl) to assess impact on bioactivity .
- Bioisosteric Replacement : Replace oxazinan with oxazolidinone or morpholine rings to study ring flexibility .
- Pharmacophore Mapping : Use docking studies to correlate substituent positions with target binding (e.g., enzyme active sites) .
Q. What computational modeling approaches are suitable for predicting interaction mechanisms with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases, GPCRs) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
- QSAR Models : Train models using descriptors (logP, polar surface area) and bioactivity data to prioritize analogs .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure bioavailability (e.g., Cmax, AUC) and metabolic stability (hepatic microsomes) to identify poor absorption or rapid clearance .
- Prodrug Design : Modify labile groups (e.g., esterify hydroxyls) to enhance in vivo stability .
- Toxicology Screening : Assess cytotoxicity in primary cells and organ-specific toxicity in animal models .
Q. How to employ advanced spectroscopic methods to confirm stereochemistry and conformational dynamics?
- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration of chiral centers in the oxazinan ring .
- NOESY NMR : Identifies spatial proximity between protons (e.g., ethyl and tosyl groups) to confirm 3D structure .
- Dynamic NMR : Monitors ring-flipping dynamics in oxazinan at variable temperatures .
Q. What methodologies assess the compound's potential as a prodrug, including metabolic stability and activation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
